molecular formula C13H22O2 B8607895 (3,3,5-trimethylcyclohexyl) but-2-enoate CAS No. 105937-88-0

(3,3,5-trimethylcyclohexyl) but-2-enoate

Cat. No.: B8607895
CAS No.: 105937-88-0
M. Wt: 210.31 g/mol
InChI Key: YYXFUOKJVHMJDQ-UHFFFAOYSA-N
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Description

(3,3,5-trimethylcyclohexyl) but-2-enoate is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexane, featuring a but-2-enoate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,5-trimethylcyclohexyl) but-2-enoate typically involves the esterification of 3,3,5-trimethylcyclohexanol with but-2-enoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and catalysts is crucial to achieve a high yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(3,3,5-trimethylcyclohexyl) but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

(3,3,5-trimethylcyclohexyl) but-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3,3,5-trimethylcyclohexyl) but-2-enoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in further biochemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,5-Trimethylcyclohexyl methacrylate
  • 3,3,5-Trimethylcyclohexyl acrylate
  • 3,3,5-Trimethylcyclohexyl prop-2-enoate

Uniqueness

(3,3,5-trimethylcyclohexyl) but-2-enoate stands out due to its specific ester functional group, which imparts unique reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns and applications, making it valuable in specific research and industrial contexts.

Properties

CAS No.

105937-88-0

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

(3,3,5-trimethylcyclohexyl) but-2-enoate

InChI

InChI=1S/C13H22O2/c1-5-6-12(14)15-11-7-10(2)8-13(3,4)9-11/h5-6,10-11H,7-9H2,1-4H3

InChI Key

YYXFUOKJVHMJDQ-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)OC1CC(CC(C1)(C)C)C

Origin of Product

United States

Synthesis routes and methods

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